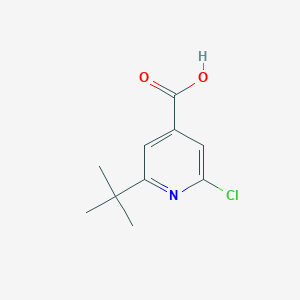

2-Tert-butyl-6-chloropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butyl-6-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUWIKTBQSUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170999-92-4 | |

| Record name | 2-tert-butyl-6-chloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation and Halogenation

- 4-(tert-butyl)pyridine is treated with butyllithium at 0 °C to generate the lithiated intermediate.

- The reaction mixture is cooled to -78 °C before adding a halogen source such as carbon tetrabromide to introduce bromine or chlorine at the 6-position.

- This step is critical for regioselective halogenation and is performed under an inert atmosphere to avoid moisture and oxygen interference.

Chlorination

- Chlorination of the pyridine ring can be achieved by reacting the pyridine-N-oxide or substituted pyridine with phosphoryl chloride.

- The reaction typically yields a mixture of chlorinated isomers, but conditions are optimized to favor the 6-chloro derivative.

- Maintaining pH and temperature controls the selectivity and yield.

Carboxylation via Formylation

Esterification for Purification

- To improve isolation and reduce losses, the carboxylic acid intermediate is converted to a tert-butyl ester using Boc anhydride and triethylamine with DMAP catalyst.

- This esterification step facilitates handling and minimizes side reactions during further transformations.

Representative Experimental Data (from Literature)

Process Optimization and Scale-Up Considerations

- Use of tert-butyl ester intermediates is preferred to ease isolation and prevent zwitterionic losses.

- Reaction solvents such as NMP and DCM are chosen based on solubility and reaction compatibility.

- Controlled addition rates and temperature profiles are critical to minimize side-products and maximize regioselectivity.

- Purification often involves aqueous workup with brine and phosphate buffers to remove inorganic residues.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Lithiation and halogenation | Use of butyllithium and halogen sources at low temperature | High regioselectivity, well-established | Requires inert atmosphere, low temperature control |

| Electrophilic chlorination | Reaction with phosphoryl chloride on pyridine-N-oxide derivatives | Direct chlorination, scalable | Mixture of isomers possible, requires pH control |

| Carboxylation via formylation | Formylation using DMF followed by oxidation | Precise introduction of carboxyl group | Multi-step, sensitive to temperature |

| Esterification | Conversion to tert-butyl ester using Boc anhydride | Facilitates purification and handling | Additional step, requires catalyst and base |

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate salt.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group, while oxidizing agents like potassium permanganate (KMnO4) can oxidize it.

Esterification: Acid catalysts such as sulfuric acid (H2SO4) are commonly used for esterification reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Oxidation and Reduction: Products include alcohols or carboxylate salts, depending on the reaction conditions.

Esterification: Products include esters derived from the reaction of the carboxylic acid group with alcohols.

Scientific Research Applications

2-Tert-butyl-6-chloropyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Pyridine Core : The target compound’s pyridine ring differs from analogs with pyrazine (e.g., tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate) or piperidine-based scaffolds (e.g., 1-((2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic acid) .

- The chlorine atom introduces electron-withdrawing effects, which may influence reactivity or binding interactions. The carboxylic acid group enables hydrogen bonding and salt formation, unlike ester or tert-butoxycarbonyl (Boc)-protected analogs .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Tert-butyl-6-chloropyridine-4-carboxylic acid | C₁₁H₁₄ClNO₂ | 243.69* | Pyridine, Cl, tert-butyl, COOH |

| tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate | C₁₄H₂₀ClN₃O₂ | 297.78 | Pyrazine, Cl, piperidine, Boc |

| 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic acid | C₁₈H₃₀N₂O₅ | 354.44 | Spiro ring, Boc, ether, COOH |

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The carboxylic acid group improves aqueous solubility relative to ester-protected analogs (e.g., Boc derivatives in Table 1), facilitating formulation in polar solvents .

- Acidity : The carboxylic acid (pKa ~2–3) allows for pH-dependent ionization, unlike neutral pyrazine or Boc-protected analogs.

Enzyme Interactions

The tert-butyl group in the target compound may similarly stabilize reactive intermediates or influence detoxification enzymes, though this requires experimental validation.

Pharmaceutical Potential

- Drug Intermediate : The carboxylic acid group allows conjugation with amines or alcohols to form amides or esters, a strategy used in prodrug design.

- Kinase Inhibitors : Pyridine derivatives are common in kinase inhibitors (e.g., crizotinib); chlorine and tert-butyl substituents could enhance selectivity .

Biological Activity

2-Tert-butyl-6-chloropyridine-4-carboxylic acid (CAS No. 1170999-92-4) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a tert-butyl group and a chlorine atom, along with a carboxylic acid functional group. The unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against human cancer cell lines, showing cytotoxic effects. The mechanism often involves the inhibition of specific kinases or other cellular targets critical for cancer cell survival.

Anti-inflammatory Effects

The compound's carboxylic acid group may contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro studies on similar compounds have reported IC50 values indicating potent inhibition of COX activity.

Study on Anticancer Activity

A study evaluated the anticancer potential of several pyridine derivatives, including those structurally related to this compound. The results indicated varying degrees of cytotoxicity against colon carcinoma cells (HT29), measured using the sulforhodamine B (SRB) assay. The study found that modifications in the substituents significantly affected the potency of these compounds.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HT29 |

| Compound B | 10.0 | HT29 |

| This compound | TBD | TBD |

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The study reported IC50 values comparable to standard anti-inflammatory drugs.

| Compound Name | COX Inhibition IC50 (µM) |

|---|---|

| Compound X | 0.04 |

| Compound Y | 0.05 |

| This compound | TBD |

Q & A

Q. What are the common synthetic routes for preparing 2-tert-butyl-6-chloropyridine-4-carboxylic acid, and what key reagents are involved?

The synthesis typically involves chlorination and carboxylation steps. For example:

- Chlorination : Introduction of the chlorine substituent at the 6-position of pyridine can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), as demonstrated in analogous chloropyridine syntheses .

- Carboxylation : The carboxylic acid group at the 4-position may be introduced via hydrolysis of a nitrile intermediate or direct carboxylation using CO₂ under high pressure. Alternatively, a tert-butyl group can be introduced via nucleophilic substitution using tert-butyl halides in the presence of a base (e.g., potassium tert-butoxide) .

- Key reagents : Thionyl chloride, tert-butyl bromide, and catalysts like sodium bromide (NaBr) for regioselective chlorination.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Proton NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (9H). Aromatic protons adjacent to the chlorine substituent typically show doublets in δ 7.0–8.5 ppm, with coupling constants (J) ranging from 2.0–5.2 Hz, as seen in structurally related chloropyridines .

- Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (calculated: 227.69 g/mol). Fragmentation patterns may include loss of CO₂ (44 Da) or the tert-butyl group (57 Da).

- Infrared Spectroscopy (IR) : Strong absorption bands for the carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).

Q. What are the recommended purification techniques for this compound to achieve high yields?

- Recrystallization : Use polar aprotic solvents like ethyl acetate or methanol/water mixtures.

- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate sterically hindered derivatives.

- Liquid-Liquid Extraction : Partition between ethyl acetate and brine to remove unreacted starting materials, as described in similar syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance effects from the tert-butyl group during synthesis?

- Solvent Choice : Use high-polarity solvents (e.g., DMF or DMSO) to improve solubility of bulky intermediates .

- Temperature Control : Elevated temperatures (e.g., 85°C) enhance reaction kinetics, as shown in analogous tert-butyl-containing syntheses .

- Catalysts : Palladium-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) can improve regioselectivity in halogenation steps.

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR signals) for derivatives of this compound?

- 2D NMR Techniques : Use HSQC or HMBC to confirm connectivity between protons and carbons, especially for overlapping signals in aromatic regions.

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns.

- Comparative Analysis : Cross-reference spectral data with published analogs (e.g., δ 7.43 ppm for pyridinyl protons in 4-chloropyridine derivatives ).

Q. How can computational chemistry tools be applied to predict the reactivity or biological activity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use the InChI key (PubChem-derived) to model interactions with biological targets (e.g., enzymes or receptors) .

- QSAR Modeling : Correlate substituent effects (e.g., chlorine position) with activity trends using regression analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.